5-(2,5-dichlorophenyl)-N-(6-methylpyridin-2-yl)furan-2-carboxamide
Overview
Description
5-(2,5-dichlorophenyl)-N-(6-methylpyridin-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. Compounds of this type are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dichlorophenyl)-N-(6-methylpyridin-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis.
Introduction of the 2,5-dichlorophenyl group: This step may involve a halogenation reaction followed by a coupling reaction.
Attachment of the N-(6-methylpyridin-2-yl) group: This can be done through an amide coupling reaction using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the furan ring.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Halogen atoms in the 2,5-dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield furanones, while substitution could introduce various functional groups into the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Materials Science:
Biology
Biological Activity: Studies may explore its potential as an antimicrobial or anticancer agent.
Medicine
Drug Development: The compound could be a lead compound for the development of new pharmaceuticals.
Industry
Chemical Industry: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
5-(2,5-dichlorophenyl)-N-(pyridin-2-yl)furan-2-carboxamide: Lacks the methyl group on the pyridine ring.
5-(2,5-dichlorophenyl)-N-(6-methylpyridin-2-yl)thiophene-2-carboxamide: Has a thiophene ring instead of a furan ring.
Uniqueness
The presence of both the 2,5-dichlorophenyl and 6-methylpyridin-2-yl groups in the furan carboxamide structure may confer unique biological activities and chemical properties, making it a compound of interest for further research.
Properties
IUPAC Name |
5-(2,5-dichlorophenyl)-N-(6-methylpyridin-2-yl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-10-3-2-4-16(20-10)21-17(22)15-8-7-14(23-15)12-9-11(18)5-6-13(12)19/h2-9H,1H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTMIVOPJHSSFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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